molecular formula C37H36N4O8 B13139006 Fmoc-D-Arg(Z)2-OH CAS No. 910056-53-0

Fmoc-D-Arg(Z)2-OH

Cat. No.: B13139006
CAS No.: 910056-53-0
M. Wt: 664.7 g/mol
InChI Key: SLWMVWWEOHTNTR-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Arg(Z)2-OH: is a derivative of the amino acid arginine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the guanidine group is protected by two benzyloxycarbonyl (Z) groups. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Z)2-OH typically involves the protection of the amino group of D-arginine with the Fmoc group and the protection of the guanidine group with Z groups. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. Solvents like N,N-dimethylformamide (DMF) and coupling reagents such as OxymaPure and DIC are commonly used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-D-Arg(Z)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Z groups protect the guanidine group, ensuring the integrity of the arginine residue until the desired deprotection step .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Arg(Z)2-OH is unique due to its specific combination of protecting groups, which provide stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides that require orthogonal protection strategies .

Properties

CAS No.

910056-53-0

Molecular Formula

C37H36N4O8

Molecular Weight

664.7 g/mol

IUPAC Name

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m1/s1

InChI Key

SLWMVWWEOHTNTR-JGCGQSQUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.